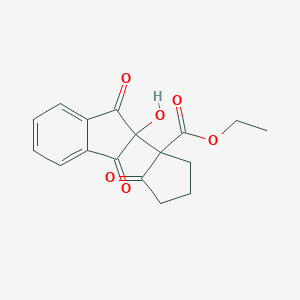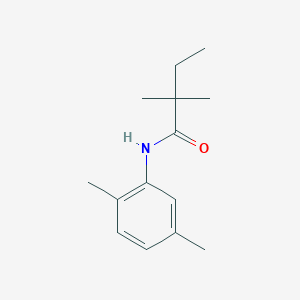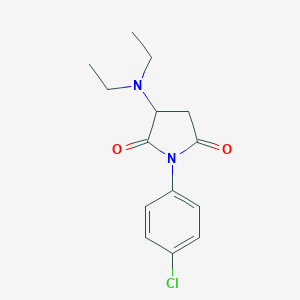
5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole, also known as MOPI, is a synthetic compound that belongs to the isoxazole family. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties. We will also list several future directions for research on MOPI.
Wirkmechanismus
The mechanism of action of 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole involves its binding to the sigma-1 receptor, which is located on the endoplasmic reticulum of cells. This binding results in the modulation of various cellular processes, including calcium signaling, neurotransmitter release, and cell survival. 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole has been shown to have several biochemical and physiological effects, including analgesic and anti-inflammatory properties. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole has also been shown to have antitumor properties, making it a potential candidate for the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole in lab experiments has several advantages, including its high affinity for the sigma-1 receptor, its analgesic and anti-inflammatory properties, and its potential use in the treatment of various diseases. However, there are also several limitations to using 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole, including the development of more selective sigma-1 receptor ligands, the investigation of its potential use in the treatment of neurodegenerative diseases and cancer, and the optimization of its synthesis method to improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole and its potential side effects.
Synthesemethoden
The synthesis of 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole involves a multi-step process that starts with the reaction of 4-methoxyphenylacetonitrile with 1-methylcyclohexylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to produce the corresponding amine. The amine is then reacted with ethyl chloroacetate to form the ester, which is subsequently treated with sodium methoxide to form the final product, 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, neurotransmitter release, and cell survival. 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Eigenschaften
Produktname |
5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole |
|---|---|
Molekularformel |
C17H23NO2 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
5-(4-methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C17H23NO2/c1-17(10-4-3-5-11-17)16-12-15(20-18-16)13-6-8-14(19-2)9-7-13/h6-9,15H,3-5,10-12H2,1-2H3 |
InChI-Schlüssel |
RERZGWQSHOYVIV-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1)C2=NOC(C2)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1(CCCCC1)C2=NOC(C2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)

![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)

![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)




![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)


![N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)